molecular formula C14H24N4 B13766180 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine CAS No. 585520-39-4

3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine

Cat. No.: B13766180
CAS No.: 585520-39-4
M. Wt: 248.37 g/mol
InChI Key: GGPAGYWSUHOXJM-UHFFFAOYSA-N
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Description

3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a complex organic compound that belongs to the class of azepine derivatives. Azepine derivatives are known for their diverse biological activities and are used in various fields such as medicine, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine typically involves multi-step organic reactions. One common method involves the cyclization of unsaturated azomethine ylides and azatriene anions through [1,7]-electrocyclization reactions . The reaction conditions often require the use of lithiated allenes or alkynes and isothiocyanates as reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets and pathways. It is known to act as a competitive antagonist at GABA_A and glycine receptors . This interaction inhibits the action of these neurotransmitters, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is unique due to its specific structural features and the combination of its piperidine and azepine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

585520-39-4

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

3-(1-ethylpiperidin-3-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

InChI

InChI=1S/C14H24N4/c1-2-18-9-5-6-11(10-18)13-12-7-3-4-8-15-14(12)17-16-13/h11H,2-10H2,1H3,(H2,15,16,17)

InChI Key

GGPAGYWSUHOXJM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)C2=C3CCCCNC3=NN2

Origin of Product

United States

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